3-(2-Ethoxyphenyl)-1-propene

Description

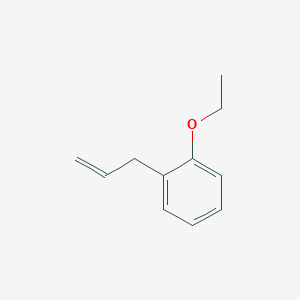

3-(2-Ethoxyphenyl)-1-propene (CAS: 6705-52-8) is an organic compound featuring a propenyl group attached to the 2-ethoxyphenyl substituent. The ethoxy group (–OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity and physical properties.

However, detailed studies on its standalone applications are sparse in the literature.

Properties

IUPAC Name |

1-ethoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWELCSAEYLPLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561298 | |

| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-31-5 | |

| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-1-propene typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-ethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as solid bases, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-1-propene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, ketones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-1-propene involves its interaction with biological targets such as enzymes and receptors. The ethoxy group can enhance the compound’s ability to bind to these targets, thereby modulating their activity. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Bulkiness

3-(4-Ethoxyphenyl)-1-propene

- Substituent Position : The ethoxy group is para to the propenyl chain, reducing steric hindrance compared to the ortho-substituted 3-(2-Ethoxyphenyl)-1-propene.

3-Phenyl-1-propene

- Structure : A simpler analog lacking the ethoxy group.

- Role in Polymers : When copolymerized with α-olefins (e.g., ethene, propene), 3-phenyl-1-propene moderately increases the glass transition temperature (Tg) of the resulting copolymers compared to homopolymers. For example, its incorporation raises Tg by ~10–15°C, as observed in polyolefin systems .

3-(1-Adamantyl)-1-propene

- Structure : Features a bulky adamantyl group instead of a phenyl or ethoxyphenyl group.

- Polymer Properties : Copolymers with α-olefins exhibit significantly higher Tg increases (e.g., +30–50°C) compared to both 3-phenyl-1-propene and homopolymers. This highlights the profound effect of adamantyl’s steric bulk on restricting polymer chain mobility .

Data Table: Key Comparative Properties

| Compound | CAS Number | Substituent Position/Group | Key Application | Tg Increase in Copolymers* |

|---|---|---|---|---|

| This compound | 6705-52-8 | Ortho-ethoxy | Discontinued (no active use) | Not reported |

| 3-(4-Ethoxyphenyl)-1-propene | Not available | Para-ethoxy | Unknown (limited data) | Not reported |

| 3-Phenyl-1-propene | Not provided | Phenyl | Polyolefin copolymers | +10–15°C |

| 3-(1-Adamantyl)-1-propene | Not provided | Adamantyl | High-Tg polyolefin copolymers | +30–50°C |

*Tg increase relative to α-olefin homopolymers .

Reactivity and Stability

- Ortho-Substitution Effects : The ethoxy group at the ortho position in this compound may hinder polymerization due to steric crowding, unlike the para-substituted analog or less bulky derivatives like 3-phenyl-1-propene.

- Electronic Effects : Electron-donating ethoxy groups could activate the phenyl ring for electrophilic substitution, but this remains speculative without experimental data.

Biological Activity

3-(2-Ethoxyphenyl)-1-propene is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a propene chain substituted with a 2-ethoxyphenyl group. The ethoxy group enhances the compound's lipophilicity, potentially influencing its interactions with biological targets. The basic structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study examining various derivatives of propene compounds, it was found that certain structural modifications resulted in enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for effective derivatives ranged from 50 to 200 µg/mL, suggesting moderate antimicrobial efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | S. aureus |

| This compound | 150 | E. coli |

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity.

Mechanism of Action:

- Induction of apoptosis via caspase activation.

- Inhibition of cell proliferation through cell cycle arrest at the G2/M phase.

Case Study: In Vivo Efficacy

In a recent in vivo study, the effects of this compound were evaluated in a mouse model of cancer. Mice treated with the compound showed a reduction in tumor size by approximately 40% compared to control groups, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Modulation: It has been suggested that the ethoxy group may facilitate binding to specific receptors, enhancing its biological activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Remarks |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-1-propene | Low | Moderate | Less effective than ethoxy derivative |

| 3-(2-Hydroxyphenyl)-1-propene | Moderate | High | Hydroxyl group enhances reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.